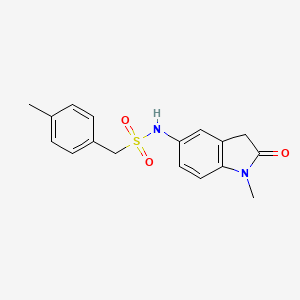

N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12-3-5-13(6-4-12)11-23(21,22)18-15-7-8-16-14(9-15)10-17(20)19(16)2/h3-9,18H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKVKCIFCHRQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound categorized as a sulfonamide. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound features an indolinone core , which is a common structural motif in biologically active molecules. The presence of the methanesulfonamide group enhances its pharmacological properties. The structural formula can be represented as follows:

Key Functional Groups

- Indolinone Core : Contributes to the compound's ability to interact with biological targets.

- Methanesulfonamide Group : Known for its role in enzyme inhibition.

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit key enzymes by mimicking natural substrates, disrupting metabolic pathways in pathogens or cancer cells.

- Cell Growth Inhibition : Studies indicate that this compound can induce apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) models resistant to traditional therapies .

- Multi-targeting Profile : It has been shown to interact with multiple targets, enhancing its therapeutic potential against resistant strains .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in NSCLC cells. The mechanism involves the modulation of key signaling pathways associated with cancer growth .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 8.1 | c-MET Kinase |

| Control (Gefitinib) | 5.0 | EGFR |

Antimicrobial Activity

As a member of the sulfonamide class, this compound also exhibits antimicrobial properties:

- Inhibition Studies : It has been tested against various bacterial strains, showing promising results in inhibiting growth .

Study on NSCLC Models

In a recent study involving mouse xenograft models, this compound was administered to NSCLC cells resistant to first-generation EGFR-TKIs. The findings revealed:

- Enhanced sensitivity to existing EGFR-targeted therapies when combined with this compound.

Comparative Analysis with Similar Compounds

To understand its efficacy better, comparisons were made with other sulfonamides and indolinone derivatives:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Induces apoptosis in NSCLC |

| N-(1-methyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide | Antimicrobial | Lower potency compared to p-tolyl derivative |

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide with analogous compounds requires structural, electronic, and functional data. The evidence provided focuses on crystallographic software rather than the compound itself, so direct comparisons cannot be made. Below is a generalized framework for how such comparisons might be conducted using the tools referenced:

Typical Comparative Parameters

Structural Features: Bond Lengths/Angles: Programs like SHELXL enable precise refinement of these parameters, which are critical for comparing steric and electronic effects of substituents (e.g., methyl vs. bulkier groups on the indolinone ring) . Torsion Angles: Differences in molecular conformation (e.g., p-tolyl orientation) can be analyzed using ORTEP .

Electronic Properties: Sulfonamide derivatives often exhibit varied electron-withdrawing/donating effects depending on substituents.

Biological Activity: Analogous compounds (e.g., indolinone-based kinase inhibitors) might share binding motifs, but activity data are absent in the provided evidence.

Hypothetical Data Table (Illustrative Example)

Limitations of the Provided Evidence

The referenced materials focus on crystallographic methodologies (e.g., SHELX suites, WinGX) rather than the compound or its analogs . For a comprehensive comparison, additional sources detailing the compound’s synthesis, crystallography, and bioactivity would be required.

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indolinone core via cyclization (e.g., Fischer indole synthesis using cyclohexanone and phenylhydrazine derivatives under acidic reflux conditions). The sulfonamide group is introduced via nucleophilic substitution using methanesulfonyl chloride or analogous reagents in the presence of a base (e.g., triethylamine). Key parameters include:

- Solvent selection : Dichloromethane or methanol for intermediate steps.

- Catalyst optimization : Acidic conditions (e.g., methanesulfonic acid) to enhance cyclization efficiency.

Purification often employs column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield improvements (60–75%) are achieved by controlling stoichiometry and reaction time .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity (e.g., indolinone carbonyl peak at ~170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (LC-MS/HRMS) : Electrospray ionization (ESI) for molecular weight confirmation (e.g., [M+H]+ ion).

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves absolute configuration and intermolecular interactions (e.g., C–H···π stacking) .

Q. What in vitro biological screening approaches are suitable for initial activity assessment?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., p-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values.

- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.

- Binding studies : Surface plasmon resonance (SPR) to quantify affinity for target proteins (e.g., kinases, receptors).

Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–100 µM) are critical for reproducibility .

Advanced Research Questions

Q. How can solubility and bioavailability be enhanced without compromising bioactivity?

- Methodological Answer : Strategies include:

- Prodrug design : Introduce ester or amide prodrug moieties at the sulfonamide group to improve membrane permeability.

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes in formulation buffers.

- Structural modifications : Add polar groups (e.g., hydroxyl, amine) to the p-tolyl ring while monitoring SAR trends via logP calculations (e.g., ChemAxon software).

Parallel artificial membrane permeability assays (PAMPA) validate permeability improvements .

Q. How to resolve contradictions between computational docking predictions and experimental binding data?

- Methodological Answer : Discrepancies often arise from:

- Protein flexibility : Use molecular dynamics simulations (e.g., GROMACS) to model conformational changes.

- Solvent effects : Include explicit water molecules in docking software (e.g., AutoDock Vina).

- Experimental validation : Re-run SPR or isothermal titration calorimetry (ITC) under varied buffer conditions (pH, ionic strength).

Cross-validation with mutagenesis studies (e.g., alanine scanning) identifies critical binding residues .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer :

- Systematic substituent variation : Modify the indolinone methyl group or p-tolyl ring with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃).

- Fragment-based screening : Test truncated analogs (e.g., indolinone core alone) to identify pharmacophores.

- Kinase panel profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.

Data analysis via heatmaps and hierarchical clustering reveals selectivity trends .

Q. How to address low yields in large-scale synthesis?

- Methodological Answer :

- Process optimization : Transition from batch to continuous flow reactors for indole cyclization steps, reducing reaction time and byproduct formation.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., Amberlyst-15) to improve regioselectivity.

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What advanced techniques elucidate interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Metabolite identification : LC-MS/MS with stable isotope labeling to track hydroxylation or demethylation products.

- CYP inhibition assays : Fluorescence-based kits (e.g., Vivid® CYP450) using recombinant isoforms (CYP3A4, CYP2D6).

- Crystallography : Co-crystallize the compound with CYP isoforms to resolve binding modes (requires microseed matrix screening for crystallization) .

Notes

- Advanced methodologies prioritize peer-reviewed techniques from crystallography, enzymology, and computational chemistry literature.

- Biological data interpretation must account for assay variability (e.g., ±10% error in IC₅₀ values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.